Mammalian Acute Toxicity: 24-Fold Lower LD50 Differential vs. Bromophos-Ethyl Homolog
Bromofos demonstrates a 24-fold lower acute oral toxicity in laboratory rats compared to its structurally homologous ethyl analog, bromophos-ethyl. This differential is driven not by differences in target enzyme (brain AChE) sensitivity, which shows similar IC50 values for both compounds, but rather by differential hepatic sequestration and metabolic activation [1]. The liver of rats effectively sequesters bromoxon (the active oxon metabolite of bromofos), reducing the number of OP molecules available to inhibit AChE; this sequestration mechanism is not effective against ethylbromoxon, the corresponding metabolite of bromophos-ethyl [2].
| Evidence Dimension | Acute oral LD50 in laboratory rat |
|---|---|
| Target Compound Data | LD50 = 2215 ± 195 mg/kg body weight (bromofos) |
| Comparator Or Baseline | LD50 = 91 ± 14 mg/kg body weight (bromophos-ethyl) |
| Quantified Difference | 24-fold difference (bromofos is 24× less toxic) |
| Conditions | Oral administration in laboratory rats; body weight-based dosing |
Why This Matters
The 24-fold lower mammalian toxicity enables procurement decisions where operator and consumer safety is a primary constraint, such as post-harvest grain protectant applications on food commodities, without sacrificing the organophosphate mode of action.
- [1] Banerjee BD, et al. (1999). In vitro sequestration of two organophosphorus homologs by the rat liver. Chemico-Biological Interactions, 119-120: 355-360. PMID: 10421462. View Source
- [2] Banerjee BD, et al. (1996). Differential neurotoxicity of two organophosphorus homologs in the laboratory rat. PMID: 8812210. View Source
